2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
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Overview
Description
2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound featuring a piperazine ring substituted with a 2-fluorophenyl group and an oxoacetamide moiety linked to a 2-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent like ethanol or methanol, under reflux conditions. This forms 4-(2-fluorophenyl)piperazine.
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Acylation Reaction: : The intermediate 4-(2-fluorophenyl)piperazine is then acylated with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Synthesis: Employing automated synthesis machines to precisely control reaction parameters and scale up production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 2-(methylthio)phenyl group, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.
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Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From nucleophilic substitution of the fluorine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes in catalysis.
Biology
Neurotransmitter Modulation: Investigated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine.
Medicine
Psychiatric Disorders: Explored as a candidate for treating conditions such as depression, anxiety, and schizophrenia.
Pain Management:
Industry
Pharmaceutical Development: Utilized in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing mood, cognition, and perception. The exact molecular targets and pathways involved include:
Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of these receptors can influence mood and anxiety levels.
Dopamine Receptors (D2, D3): Interaction with these receptors affects reward and motivation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
- 2-(4-(2-bromophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability compared to its chloro- and bromo-substituted analogs.
- Receptor Affinity : The specific substitution pattern may result in higher affinity and selectivity for certain neurotransmitter receptors, potentially leading to better therapeutic profiles.
This detailed overview provides a comprehensive understanding of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-26-17-9-5-3-7-15(17)21-18(24)19(25)23-12-10-22(11-13-23)16-8-4-2-6-14(16)20/h2-9H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOAJFRWHRLDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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